molecular formula C12H19N B2518771 Isopropyl-(1-phenyl-propyl)-amine CAS No. 1019596-43-0

Isopropyl-(1-phenyl-propyl)-amine

Cat. No. B2518771
M. Wt: 177.291
InChI Key: UIRHNVZMIFRCLF-UHFFFAOYSA-N
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Description

Isopropyl-(1-phenyl-propyl)-amine is a chemical compound that can be involved in various synthetic processes. While the provided papers do not directly discuss this compound, they do provide insights into related chemistry and applications that can be associated with similar amines and isopropylamine derivatives.

Synthesis Analysis

The synthesis of unnatural amino acids using isopropylamine as an amino donor has been demonstrated through ω-transaminase-catalyzed reactions. This process benefits from the cheapness and high volatility of the ketone byproduct, which simplifies the purification of the synthesized amino acids . Additionally, the development of the 1-isopropylallyloxycarbonyl (IPAoc) group as a protective group for amines indicates the versatility of isopropylamine derivatives in synthetic chemistry. The IPAoc group can be removed by a palladium-phosphine catalyst, which is useful in peptide synthesis .

Molecular Structure Analysis

The molecular structure of a related compound, N-Isopropyl-7endo-phenyl-5,9-methano-6,7,8,9-tetrahydrobenzocyclohepten-6exo-yl-amin, has been determined through X-ray analysis. The crystallographic data provide valuable information on the spatial arrangement of atoms within the molecule, which is crucial for understanding the compound's reactivity and interaction with other molecules .

Chemical Reactions Analysis

Isopropylamine and its derivatives can participate in various chemical reactions. For instance, the use of isopropylidene glycerol hydrogen phthalate as a resolving agent for 1-phenylethylamine showcases the potential for isopropylamine derivatives to be involved in the resolution of chiral amines. The study of diastereomeric salts formed with the acid highlights the importance of the chiral part of the molecule in enantiomer discrimination . Furthermore, the synthesis of isothiocyanates from amines using phenyl chlorothionoformate demonstrates the reactivity of amines in the presence of solid sodium hydroxide, which can be applied to both alkyl and aryl isothiocyanates .

Physical and Chemical Properties Analysis

The physical and chemical properties of isopropyl-(1-phenyl-propyl)-amine would likely include its volatility, solubility, and reactivity, which are common considerations for amines and their derivatives. The volatility of isopropylamine, for example, is a significant property that aids in the purification of products in synthetic reactions . The protective group chemistry, as seen with the IPAoc group, also suggests that derivatives of isopropylamine can be tailored to have specific reactivity profiles, which can be leveraged in synthetic applications .

Scientific Research Applications

Synthesis of Polyhaloalkyl Pyrimidines N-Isopropyl-(1-phenylethylidene)amine is used in the synthesis of fluoro- and chloro-containing pyrimidines. This process involves the reaction of methyl ketimines with various halonitriles, producing pyrimidines with two polyhaloalkyl groups (Sosnovskikh, Usachev, & Röschenthaler, 2002).

Production of Pyrrolidine Derivatives Isopropyl 2-(1-aryl-4,5-dioxo-2-phenyl-4,5-dihydro-1H-pyrrol-3-yl)-2-oxoacetates react with aromatic amines, leading to isopropyl 1-aryl-2-hydroxy-4,5-dioxo-3-[phenyl(arylamino)methylene]pyrrolidine-2-carboxylates. These pyrrolidine derivatives are significant in chemical research, as confirmed by X-ray diffraction analysis (Silaichev, Dmitriev, Aliev, & Maslivets, 2010).

Gas-Liquid Chromatographic Analysis Isopropyl-(1-phenyl-propyl)-amine derivatives are utilized in gas-liquid chromatographic separation of amine enantiomers. This involves the derivatization to corresponding amides, providing insights into the structure-separation relationship of asymmetric amines (Murano, 1973).

Enzymatic Resolution in Organic Synthesis The compound plays a role in the enzymatic resolution of α-trifluoromethylated amines. This process is pivotal in organic synthesis, offering a green and efficient method for the production of various enantiomerically pure compounds (Cheng, Xia, Wu, & Lin, 2013).

Crystal and Molecular Structure Analysis The crystal and molecular structure of N-Isopropyl-7endo-phenyl-5,9-methano-6,7,8,9-tetrahydrobenzocyclo-hepten-6exo-yl-amin has been determined, highlighting its significance in structural chemistry (Weber & Petcher, 1978).

Chemical Synthesis and Catalysis Isopropyl-(1-phenyl-propyl)-amine is used in the regioselective synthesis of isopropenyl esters by ruthenium catalysed addition of N-protected amino-acids to propyne. This method is important for the synthesis of amide derivatives in chemical research (Ruppin, Dixneuf, & Lécolier, 1988).

Dielectric and Conformational Analysis The compound is studied for its dielectric behavior in polar liquids and in binary mixtures with other amines. This research contributes to understanding the interaction and conformational dynamics in solution (Vishwam, Chitra, Subramanian, & Murthy, 2008).

Environmental and Safety Applications Isopropyl-(1-phenyl-propyl)-amine and its derivatives are investigated for alternative applications, especially concerning environmental safety and the repurposing of compounds initially used in other industries, such as missile propellants (Gizir, Kus, & Ozen, 2004).

Safety And Hazards

Isopropyl phenylacetate may irritate eyes, skin, and the respiratory tract .

Future Directions

The future directions in the field of organic synthesis could involve the development of new methods for the functionalizing deboronation of alkyl boronic esters . This could potentially expand the range of transformations possible with these highly valuable building blocks.

properties

IUPAC Name

1-phenyl-N-propan-2-ylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-4-12(13-10(2)3)11-8-6-5-7-9-11/h5-10,12-13H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIRHNVZMIFRCLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)NC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isopropyl-(1-phenyl-propyl)-amine

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